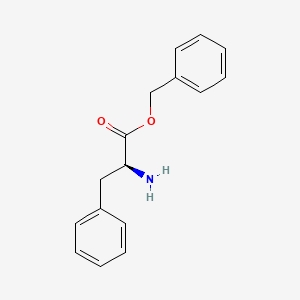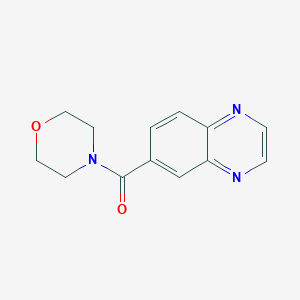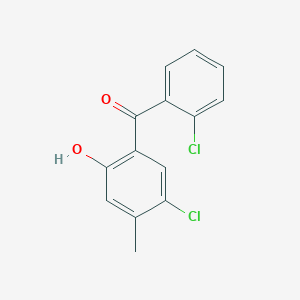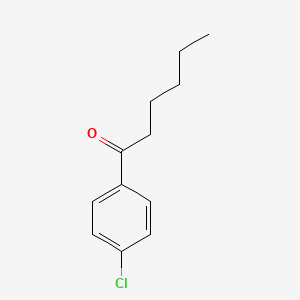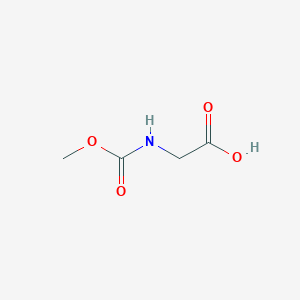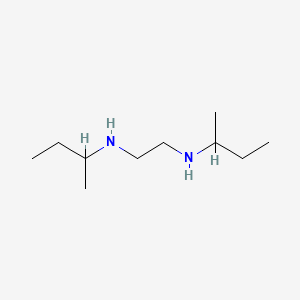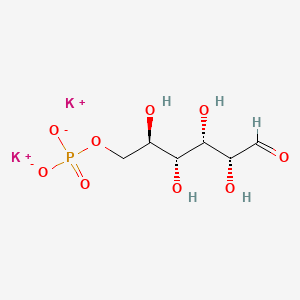
Dipotassium glucose-6-phosphate
描述
Dipotassium glucose-6-phosphate: is a chemical compound with the molecular formula C6H11K2O9P. It is a dipotassium salt of glucose-6-phosphate, which is an ester of glucose with phosphoric acid. This compound plays a crucial role in various biochemical processes, particularly in the metabolism of glucose.
作用机制
Target of Action
Dipotassium glucose-6-phosphate, also known as D-Glucose-6-phosphate Dipotassium Salt, primarily targets the enzyme Glucose-6-phosphate dehydrogenase (G6PD) . G6PD is the rate-limiting enzyme in the oxidative pentose phosphate pathway (oxPPP), which generates cytosolic NADPH for biosynthesis and oxidative defense .
Mode of Action
The compound is converted to D-Glucose 6-phosphate by the phosphorylation of the 6′ carbon by either hexokinase or glucokinase in liver cells . It can be stored in the liver or muscle tissue as glycogen until the body needs additional glucose, where it will be processed by glycogen phosphorylase and released .
Biochemical Pathways
This compound plays a central role in the energy metabolism of the liver. It acts as a hub to metabolically connect glycolysis, the pentose phosphate pathway, glycogen synthesis, de novo lipogenesis, and the hexosamine pathway . It is also involved in the Entner–Doudoroff pathway, a type of glycolysis .
Pharmacokinetics
It is known that the compound is soluble in water , which suggests it could be readily absorbed and distributed in the body. The compound’s ADME properties and their impact on bioavailability would require further investigation.
Result of Action
The action of this compound results in the elevation of the level of ATP-dependent Ca 2+ within the endoplasmic reticulum, indicating it is a key regulator of Ca 2+ storage in cells . It also supports reductive glutamine metabolism and AMPK activation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in water suggests that its action could be affected by the hydration status of the body.
准备方法
Synthetic Routes and Reaction Conditions: Dipotassium glucose-6-phosphate can be synthesized through the phosphorylation of glucose using potassium phosphate. The reaction typically involves the use of hexokinase or glucokinase enzymes to catalyze the phosphorylation process. The reaction conditions include an aqueous medium and a controlled pH to ensure optimal enzyme activity.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale fermentation processes. Microorganisms such as yeast or bacteria are genetically engineered to overproduce the enzymes required for the phosphorylation of glucose. The fermentation broth is then processed to isolate and purify the this compound.
化学反应分析
Types of Reactions:
Oxidation: Dipotassium glucose-6-phosphate can undergo oxidation reactions, particularly in the presence of glucose-6-phosphate dehydrogenase. This reaction converts glucose-6-phosphate into 6-phosphoglucono-1,5-lactone.
Isomerization: The compound can be isomerized to fructose-6-phosphate by the enzyme glucose-6-phosphate isomerase.
Phosphorylation: It can be further phosphorylated to form diphosphate derivatives.
Common Reagents and Conditions:
Oxidation: NADP+ as a cofactor, glucose-6-phosphate dehydrogenase enzyme.
Isomerization: Glucose-6-phosphate isomerase enzyme.
Phosphorylation: ATP as a phosphate donor, hexokinase or glucokinase enzymes.
Major Products Formed:
Oxidation: 6-phosphoglucono-1,5-lactone.
Isomerization: Fructose-6-phosphate.
Phosphorylation: Diphosphate derivatives of glucose-6-phosphate.
科学研究应用
Chemistry: Dipotassium glucose-6-phosphate is used as a substrate in various enzymatic assays to study enzyme kinetics and mechanisms. It is also employed in the synthesis of other phosphorylated sugars.
Biology: In biological research, this compound is used to study metabolic pathways, particularly glycolysis and the pentose phosphate pathway. It serves as a key intermediate in these pathways.
Medicine: this compound is used in medical research to investigate metabolic disorders such as glucose-6-phosphate dehydrogenase deficiency. It is also used in the development of diagnostic assays for these disorders.
Industry: In the food industry, this compound is used as a food additive and a stabilizer. It is also employed in the production of biofuels and other biochemicals through fermentation processes.
相似化合物的比较
D-Glucose 6-phosphate disodium salt: Similar to dipotassium glucose-6-phosphate but with sodium ions instead of potassium.
Fructose-6-phosphate: An isomer of glucose-6-phosphate involved in glycolysis.
Glucose-1-phosphate: Another phosphorylated form of glucose involved in glycogen synthesis.
Uniqueness: this compound is unique due to its specific role in both glycolysis and the pentose phosphate pathway. Its dipotassium form also makes it distinct in terms of solubility and reactivity compared to its sodium counterpart.
属性
IUPAC Name |
dipotassium;(2,3,4,5-tetrahydroxy-6-oxohexyl) phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O9P.2K/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;;/h1,3-6,8-11H,2H2,(H2,12,13,14);;/q;2*+1/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHWCIODKVRLNE-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)OP(=O)([O-])[O-].[K+].[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11K2O9P | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60975386 | |
| Record name | Dipotassium 6-O-phosphonatohexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60975386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.32 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5996-17-8 | |
| Record name | Dipotassium 6-O-phosphonatohexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60975386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


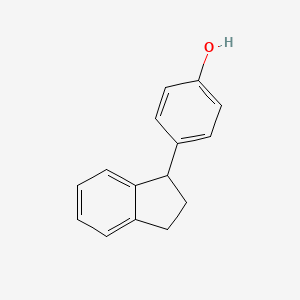
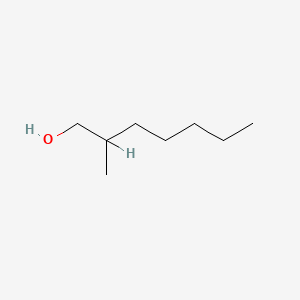
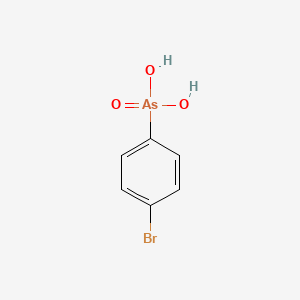
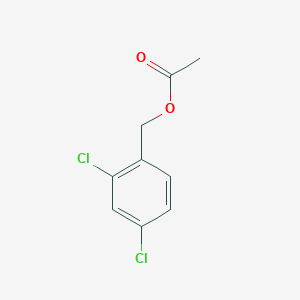

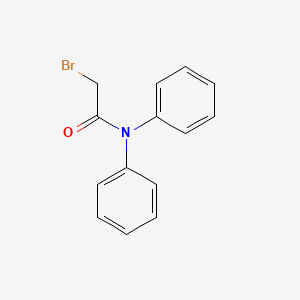
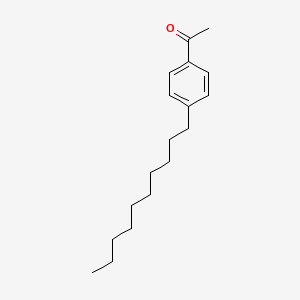
![4-[2-(Pyrrolidin-1-yl)ethyl]pyridine](/img/structure/B1596068.png)
